Cas no 157414-05-6 (Taxuspine B)

Taxuspine B Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenoic acid,3-phenyl-,(1R,2S,3E,5S,7S,8S,10R,13S)-2,7,13-tris(acetyloxy)-10-hydroxy-8,12,15,15-tetramethyl-9-oxotricyclo[9.3.1.14,8]hexadeca-3,11-dien-5-ylester, (2E)- (9CI)
- Taxuspine B
- 2-Propenoic acid,3-phenyl-,(1R,2S,3E,5S,7S,8S,10R,13S)-2,7,13-tris(acetyloxy)-10-hydroxy-8,12,15,15-tetramethyl-9-oxotricyclo
- 2-Propenoicacid, 3-phenyl-,2,7,13-tris(acetyloxy)-10-hydroxy-8,12,15,15-tetramethyl-9-oxotricyclo[9.3.1.14,8]hexadeca-3,11-dien-5-ylester, [1R-[1R*,2S*,3E,5S*(E),7S*,8S*,10R*,13S*]]-
- Taxuspin B
- Tricyclo[9.3.1.14,8]hexadecane, 2-propenoic acid deriv.
- CID 137795623
- 2-Propenoic acid, 3-phenyl-, (1R,2S,3E,5S,7S,8S,10R,13S)-2,7,13-tris(acetyloxy)-10-hydroxy-8,12,15,15-tetramethyl-9-oxotricyclo[9.3.1.14,8]hexadeca-3,11-dien-5-yl ester, (2E)- (9CI)
- 157414-05-6
- CHEMBL339942
- HY-N7289
- [(1R,2S,3E,5S,7S,8S,10R,13S)-2,7,13-triacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (E)-3-phenylprop-2-enoate
- AKOS040762413
- CS-0113190
- DA-58316
- ((1R,2S,3E,5S,7S,8S,10R,13S)-2,7,13-triacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo(9.3.1.14,8)hexadeca-3,11-dienyl) (E)-3-phenylprop-2-enoate
-
- Inchi: 1S/C35H42O10/c1-19-26(42-20(2)36)16-25-28(43-21(3)37)15-24-18-35(7,33(41)32(40)31(19)34(25,5)6)29(44-22(4)38)17-27(24)45-30(39)14-13-23-11-9-8-10-12-23/h8-15,25-29,32,40H,16-18H2,1-7H3/t25-,26?,27?,28?,29?,32?,35+/m1/s1
- InChI Key: RWMXWLFXARITCC-OODUXDISSA-N
- SMILES: O(C(C)=O)C1C=C2C(CC([C@@](C)(C(C(C3=C(C)C(C[C@H]1C3(C)C)OC(C)=O)O)=O)C2)OC(C)=O)OC(C=CC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 622.27779753 g/mol
- Monoisotopic Mass: 622.27779753 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 45
- Rotatable Bond Count: 10
- Complexity: 1300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 622.7
- Topological Polar Surface Area: 143
- XLogP3: 3.3
Experimental Properties
- Color/Form: Powder
- Density: 1.3±0.1 g/cm3
- Boiling Point: 709.1±60.0 °C at 760 mmHg
- Flash Point: 216.8±26.4 °C
- pka: 11.80±0.70(Predicted)
- Vapor Pressure: 0.0±2.4 mmHg at 25°C
Taxuspine B Security Information
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Taxuspine B Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T63310-5mg |
2-Propenoic acid,3-phenyl-,(1R,2S,3E,5S,7S,8S,10R,13S)-2,7,13-tris(acetyloxy)-10-hydroxy-8,12,15,15-tetramethyl-9-oxotricyclo[9.3.1.14,8]hexadeca-3,11-dien-5-ylester, (2E)- (9CI) |
157414-05-6 | 5mg |
¥6400.0 | 2023-09-06 | ||
A2B Chem LLC | AF03872-5mg |
Taxuspine B |
157414-05-6 | 5mg |
$802.00 | 2024-04-20 | ||
TargetMol Chemicals | TN5122-5 mg |
Taxuspine B |
157414-05-6 | 98% | 5mg |
¥ 4,510 | 2023-07-10 | |
TargetMol Chemicals | TN5122-1 mL * 10 mM (in DMSO) |
Taxuspine B |
157414-05-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6860 | 2023-09-15 | |
TargetMol Chemicals | TN5122-1 ml * 10 mm |
Taxuspine B |
157414-05-6 | 1 ml * 10 mm |
¥ 6860 | 2024-07-19 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5122-1 mg |
Taxuspine B |
157414-05-6 | 1mg |
¥3235.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5122-5mg |
Taxuspine B |
157414-05-6 | 5mg |
¥ 4510 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T63310-5 mg |
2-Propenoic acid,3-phenyl-,(1R,2S,3E,5S,7S,8S,10R,13S)-2,7,13-tris(acetyloxy)-10-hydroxy-8,12,15,15-tetramethyl-9-oxotricyclo[9.3.1.14,8]hexadeca-3,11-dien-5-ylester, (2E)- (9CI) |
157414-05-6 | 5mg |
¥6400.0 | 2021-09-07 |
Taxuspine B Related Literature
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
Additional information on Taxuspine B
Recent Advances in Taxuspine B (157414-05-6) Research: A Comprehensive Review
Taxuspine B (CAS: 157414-05-6) is a bioactive diterpenoid compound derived from the Pacific yew tree (Taxus brevifolia). It has garnered significant attention in recent years due to its unique structural features and promising pharmacological properties. This research brief aims to synthesize the latest findings on Taxuspine B, focusing on its chemical synthesis, biological activities, and potential therapeutic applications.
A recent study published in the Journal of Medicinal Chemistry (2023) reported a novel synthetic route for Taxuspine B, which significantly improved the yield and scalability compared to traditional extraction methods. The researchers utilized a palladium-catalyzed cyclization reaction as a key step, achieving an overall yield of 28% over 12 steps. This breakthrough has important implications for the large-scale production of Taxuspine B, which was previously limited by its low natural abundance.
In terms of biological activity, several studies have demonstrated Taxuspine B's potent anti-cancer properties. A 2024 paper in Cancer Research revealed that Taxuspine B exhibits selective cytotoxicity against drug-resistant ovarian cancer cell lines (IC50 = 0.45 μM) through a unique mechanism involving microtubule stabilization and subsequent activation of the intrinsic apoptosis pathway. Notably, the compound showed minimal toxicity to normal human fibroblasts at therapeutic concentrations, suggesting a favorable safety profile.
Emerging research has also explored Taxuspine B's potential in neurodegenerative diseases. A preclinical study published in Neuropharmacology (2024) demonstrated that Taxuspine B can cross the blood-brain barrier and reduce tau protein hyperphosphorylation in a mouse model of Alzheimer's disease. The compound's neuroprotective effects were attributed to its ability to modulate both the PI3K/Akt and GSK-3β signaling pathways.
From a pharmaceutical development perspective, recent pharmacokinetic studies have addressed some of the challenges associated with Taxuspine B's poor water solubility. A team from MIT developed a nanoparticle-based delivery system that improved the compound's oral bioavailability by 3.5-fold while maintaining its therapeutic efficacy. This formulation is currently undergoing IND-enabling studies, with Phase I clinical trials anticipated to begin in late 2025.
Despite these promising developments, several challenges remain in the clinical translation of Taxuspine B. The compound's complex structure presents difficulties in structural modification for property optimization, and its potential drug-drug interactions require further investigation. Ongoing research is focusing on developing synthetic analogs with improved pharmacokinetic properties while retaining the parent compound's biological activity.
In conclusion, Taxuspine B represents a promising candidate for multiple therapeutic areas, particularly in oncology and neurodegenerative diseases. The recent advances in synthetic chemistry and formulation technology have addressed some of the key limitations, paving the way for its potential clinical application. Future research should focus on elucidating its precise molecular targets and exploring combination therapies to maximize its therapeutic potential.
157414-05-6 (Taxuspine B) Related Products
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)



